molecular formula C6H9Br2Cl3O3 B14640676 Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol CAS No. 55678-63-2

Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol

Cat. No.: B14640676
CAS No.: 55678-63-2
M. Wt: 395.3 g/mol
InChI Key: ADNSMWXOVTXMMC-UHFFFAOYSA-N
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Description

Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and a hydroxyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method includes the bromination and chlorination of butanol using reagents such as bromine and chlorine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of halogen atoms to the desired positions on the butanol molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is unique due to its specific combination of halogen atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

55678-63-2

Molecular Formula

C6H9Br2Cl3O3

Molecular Weight

395.3 g/mol

IUPAC Name

acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol

InChI

InChI=1S/C4H5Br2Cl3O.C2H4O2/c1-2(10)3(5,7)4(6,8)9;1-2(3)4/h2,10H,1H3;1H3,(H,3,4)

InChI Key

ADNSMWXOVTXMMC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(Cl)(Cl)Br)(Cl)Br)O.CC(=O)O

Origin of Product

United States

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